N-tert-Butyl-2-benzothiazolesulfenamide

Vue d'ensemble

Description

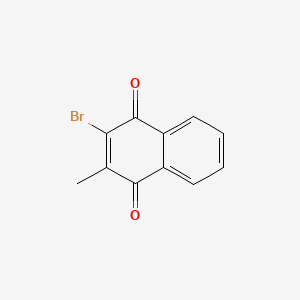

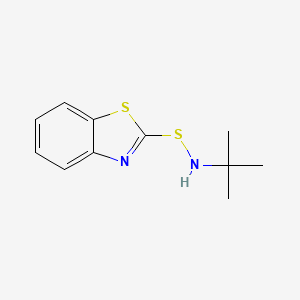

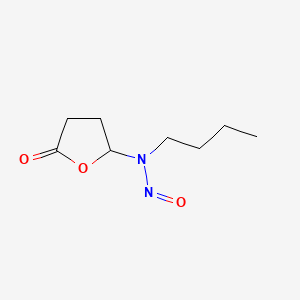

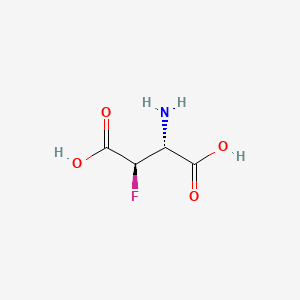

N-tert-Butyl-2-benzothiazolesulfenamide (C11H14N2S2) is a chemical compound with a molecular weight of 238.4 g/mol . It is also known by other names such as Santocure NS, Nocceler NS, and Vulkacit NZ . The IUPAC name for this compound is N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine .

Synthesis Analysis

The synthesis of N-tert-Butyl-2-benzothiazolesulfenamide can be achieved from 2-Mercaptobenzothiazole and tert-Butylamine .Molecular Structure Analysis

The molecular structure of N-tert-Butyl-2-benzothiazolesulfenamide is represented by the InChI code: 1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3 . The Canonical SMILES for this compound is: CC©©NSC1=NC2=CC=CC=C2S1 .Physical And Chemical Properties Analysis

N-tert-Butyl-2-benzothiazolesulfenamide is a solid at room temperature . It has a melting point of 105°C . The compound has a density of 1.29 g/cm3 . It is non-flammable .Applications De Recherche Scientifique

Rubber Accelerator

TBBS is widely used as a rubber accelerator . It is known as the “standard accelerator” because it does not produce carcinogenic toxic nitrosamines during the vulcanization process . It has advantages such as long anti-scorch time, high vulcanization activity, high vulcanization flatness, and excellent mechanical properties .

Green Synthesis Technology

TBBS is also involved in green synthesis technology . Various green synthetic processes such as catalytic oxidation, chlorine oxidation, electrolytic oxidation, and hydrogen peroxide oxidation are used in the synthesis of TBBS .

Microreactor Applications

Microreactors are used in the synthesis of TBBS . The application of microreactors in the synthesis of TBBS is an area of active research .

Natural Rubber Applications

TBBS is used in the field of natural rubber . It plays a significant role in the vulcanization process, which is crucial for the production of natural rubber products .

Styrene-Butadiene Rubber Applications

TBBS is also used in the production of styrene-butadiene rubber (SBR) . SBR is a type of synthetic rubber that is used for many purposes, including the manufacture of automobile tires .

Silica-Filled Rubber Modifier Applications

TBBS is used as a modifier in silica-filled rubber . This application helps to improve the properties of the rubber, making it more suitable for various industrial applications .

Synthetic Phosphoramidate Applications

TBBS is used in the synthesis of phosphoramidate . Phosphoramidates are a class of compounds that have applications in various fields, including medicinal chemistry .

Electrosynthesis

TBBS can be produced through electrosynthesis . This process involves the oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine .

Safety and Hazards

N-tert-Butyl-2-benzothiazolesulfenamide is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation should be ensured and all sources of ignition should be removed .

Mécanisme D'action

Target of Action

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is primarily used as an accelerator in the rubber industry . Its primary target is the rubber polymer, specifically natural rubber, styrene-butadiene rubber, isoprene rubber, and butadiene rubber .

Mode of Action

TBBS acts as a vulcanization accelerator, speeding up the cross-linking process between rubber molecules when exposed to heat . This cross-linking process, also known as vulcanization, results in the transformation of the soft and plastic rubber into a material that is strong, elastic, and heat-resistant .

Biochemical Pathways

The exact biochemical pathways involved in the action of TBBS are complex and involve a series of chemical reactions. The key step is the formation of sulfur bridges between the rubber molecules, facilitated by TBBS. This creates a three-dimensional network of interconnected rubber molecules, significantly enhancing the material’s properties .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of TBBS, we can discuss its behavior in the rubber matrix. TBBS is well distributed throughout the rubber material and is activated at high temperatures during the vulcanization process . Its bioavailability in the rubber matrix is high, ensuring effective acceleration of the vulcanization process .

Result of Action

The result of TBBS’s action is the production of vulcanized rubber, a material with superior properties compared to its non-vulcanized counterpart. Vulcanized rubber exhibits enhanced strength, elasticity, and resistance to heat and chemical attack . These properties make it ideal for manufacturing various products, including tires, rubber shoes, hoses, tapes, cables, and general industrial products .

Action Environment

The action of TBBS is influenced by various environmental factors. The vulcanization process is temperature-dependent, with higher temperatures leading to faster and more efficient cross-linking . Additionally, the presence of other chemicals, such as zinc oxide and stearic acid, can activate TBBS, enhancing its effectiveness as a vulcanization accelerator . The compound is stable under normal storage conditions, but should be kept away from oxidizing agents .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJLOAKJZQBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026572 | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline] | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 @ 25 °C | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

N-tert-Butyl-2-benzothiazolesulfenamide | |

Color/Form |

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE | |

CAS RN |

95-31-8 | |

| Record name | N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santocure NS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W468IFJ99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C (MIN) | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) discussed in the provided research papers?

A1: The research papers primarily focus on TBBS as a rubber vulcanization accelerator. [, , , ] This means TBBS plays a crucial role in enhancing the speed and efficiency of the vulcanization process, which is essential for transforming rubber into durable materials like tires.

Q2: Can you elaborate on the role of TBBS in the vulcanization process and its impact on the final rubber product?

A2: TBBS acts as a delayed-action accelerator in vulcanization. [] While not directly involved in the chemical crosslinking of rubber molecules, TBBS facilitates the process by interacting with sulfur and other vulcanizing agents. This results in improved crosslink density and distribution within the rubber matrix. [] Consequently, the final rubber products exhibit enhanced mechanical properties such as tensile strength, tear resistance, and aging resistance. [, ]

Q3: The research mentions using different accelerators in rubber blends. How does TBBS compare to other accelerators like 2,2-dithiobis(benzothiazole) (MBTS) in terms of performance?

A3: Studies comparing TBBS with MBTS in EPDM/NR rubber blends reveal interesting findings. [] While TBBS exhibits a longer scorch time (delaying the vulcanization onset), it generally results in lower crosslink density and inferior mechanical properties compared to MBTS, except for tear strength. [] This suggests that the choice of accelerator depends on the desired balance between processing time, vulcanization speed, and final product properties.

Q4: Beyond its role in rubber, has TBBS found applications in other fields?

A4: Interestingly, TBBS has shown promise in enhancing the performance of perovskite solar cells. [] Researchers discovered that adding TBBS to the perovskite precursor solution leads to the formation of porous PbI2 nanostructures during annealing. [] This porous structure facilitates better crystallization of the perovskite layer, ultimately improving the solar cell's power conversion efficiency and moisture stability.

Q5: The synthesis of TBBS is also discussed. Can you summarize the key aspects of the synthesis method highlighted in the research?

A5: The research emphasizes a cost-effective and environmentally friendly method for TBBS synthesis. [] The process utilizes crude 2-mercaptobenzthiazole (MBT) and tert-butylamine as starting materials, eliminating the need for costly MBT purification steps. [] The reaction employs sodium hypochlorite as an oxidizer and allows for the recycling of solvents, minimizing waste generation.

Q6: One study mentions using a microchannel reactor for treating wastewater from TBBS production. What are the advantages of this approach?

A6: Treating wastewater generated during TBBS production is crucial from an environmental perspective. The use of a microchannel reactor for catalytic wet air oxidation (CWAO) offers advantages such as continuous operation, enhanced mixing of oxygen and pollutants, and potentially higher treatment efficiency. [] This approach aligns with the growing emphasis on sustainable manufacturing practices within the chemical industry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)

![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)